molecular formula C34H22F3N3O4S2 B1435224 N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide CAS No. 1312008-05-1

N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide

Cat. No. B1435224
M. Wt: 657.7 g/mol
InChI Key: BMSKWHMXRCVPQF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical and agrochemical compounds . It includes a trifluoromethyl group, a thiazole ring, a benzamido group, a phenylsulfonyl group, and a naphthamide group.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a large number of atoms. The trifluoromethyl group, for example, is known to have a strong electron-withdrawing effect, which could influence the reactivity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, the trifluoromethyl group can participate in various reactions such as nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and permeability .

properties

IUPAC Name

N-[2-[[4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoyl]amino]phenyl]sulfonylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22F3N3O4S2/c35-34(36,37)25-18-16-22(17-19-25)29-20-45-33(39-29)24-14-12-23(13-15-24)31(41)38-28-10-3-4-11-30(28)46(43,44)40-32(42)27-9-5-7-21-6-1-2-8-26(21)27/h1-20H,(H,38,41)(H,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSKWHMXRCVPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NS(=O)(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C5=NC(=CS5)C6=CC=C(C=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide
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N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide
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N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide
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N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide
Reactant of Route 5
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N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide
Reactant of Route 6
N-((2-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzamido)phenyl)sulfonyl)-1-naphthamide

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